3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione
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Overview
Description
3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione is a complex heterocyclic compound It features a unique structure that combines elements of pyrrolo, thiazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione typically involves multi-step organic synthesisCommon reagents used in these steps include trifluoromethylating agents and hydroxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone derivative .
Scientific Research Applications
3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with trifluoromethyl and hydroxy groups, such as:
- 3-Hydroxy-7,7-dimethyl-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione
- 3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F3N3O3S |
---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
5-hydroxy-11,11-dimethyl-5-(trifluoromethyl)-10-thia-1,3,8-triazatricyclo[7.3.0.02,6]dodeca-2(6),8-diene-4,7-dione |
InChI |
InChI=1S/C11H10F3N3O3S/c1-9(2)3-17-5-4(6(18)16-8(17)21-9)10(20,7(19)15-5)11(12,13)14/h20H,3H2,1-2H3,(H,15,19) |
InChI Key |
AEUVBEZASWOHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C3=C(C(=O)N=C2S1)C(C(=O)N3)(C(F)(F)F)O)C |
Origin of Product |
United States |
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